![molecular formula C16H17N3O3 B2597343 N-(isochroman-3-ylmethyl)-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034320-11-9](/img/structure/B2597343.png)
N-(isochroman-3-ylmethyl)-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(isochroman-3-ylmethyl)-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, also known as IMD-0354, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. IMD-0354 is a selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is a key signaling pathway involved in inflammation, immune response, and cell survival.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research on compounds structurally related to N-(isochroman-3-ylmethyl)-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide highlights the significance of heterocyclic chemistry in drug development and material science. For instance, the study on the highly regioselective carbamoylation of electron-deficient nitrogen heteroarenes demonstrates the synthesis of diverse nitrogen-heteroaryl carboxamides, which are crucial in medicinal chemistry for their biological activities (Zeng-Yang He, Chao-Fan Huang, & S. Tian, 2017). These methodologies can be applied to synthesize a wide array of compounds with potential therapeutic applications.
Synthesis and Biological Evaluation
Another study focuses on the synthesis and biological evaluation of novel compounds, indicating the importance of structural modification in enhancing biological activity. For example, the design, synthesis, and evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors demonstrate the utility of specific structural frameworks in developing targeted cancer therapies (Ju Liu et al., 2020). This underscores the potential of this compound in drug discovery, especially in the design of enzyme inhibitors.
Propriétés
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-19(16(21)14-6-7-15(20)18-17-14)9-13-8-11-4-2-3-5-12(11)10-22-13/h2-7,13H,8-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQQBDPECJROMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.